Palbociclib Pyridine N-Oxide

Description

Contextualization of N-Oxide Metabolites and Impurities in Drug Development

In the development of new drugs, the formation of metabolites and impurities is a critical area of investigation. N-oxide metabolites, which are products of the metabolic process where a nitrogen atom in a molecule is oxidized, are a common occurrence for drugs containing tertiary amine structures. mdpi.comhyphadiscovery.com These N-oxides can sometimes exhibit pharmacological activity similar to or greater than the parent drug, or they can be inactive. mdpi.comhyphadiscovery.com The N-oxide group is highly polar and can increase a drug's water solubility while decreasing its ability to pass through cell membranes. acs.orgnih.gov

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the drug over time, or interaction with other components of the formulation. daicelpharmastandards.comjpionline.org Regulatory bodies require a thorough characterization of any impurity present in a drug product above a certain threshold to assess its potential impact on safety and efficacy. jpionline.org The study of these compounds, such as Palbociclib (B1678290) Pyridine (B92270) N-Oxide, is therefore an integral part of the drug development and approval process.

Overview of Palbociclib's Chemical Structure and Therapeutic Significance

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov By inhibiting these enzymes, Palbociclib can block the progression of the cell cycle from the G1 to the S phase, thereby reducing the proliferation of cancer cells. nih.gov This mechanism of action has made Palbociclib a significant therapeutic agent in the treatment of certain types of breast cancer, specifically hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. nih.govfda.gov

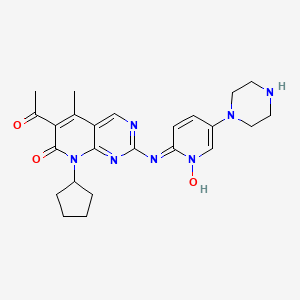

The chemical structure of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, features several nitrogen-containing heterocyclic rings, including a pyridine and a piperazine (B1678402) moiety. fda.govpfizermedicalinformation.com It is the nitrogen atom within the pyridine ring that is susceptible to oxidation, leading to the formation of Palbociclib Pyridine N-Oxide. asianpubs.org

Table 1: Chemical Properties of Palbociclib and this compound

| Property | Palbociclib | This compound |

| Molecular Formula | C₂₄H₂₉N₇O₂ | C₂₄H₂₉N₇O₃ |

| Molecular Weight | 447.53 g/mol | 463.53 g/mol |

| CAS Number | 571190-30-2 | 2098673-40-4 |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | 2-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-5-(piperazin-1-yl)pyridine 1-oxide |

This table is interactive. Click on the headers to sort the data.

Identification of this compound as a Key Chemical Entity

The identification of this compound has been a notable finding in the analysis of Palbociclib. It has been observed as one of the major impurities during forced degradation studies, particularly under oxidative stress conditions. asianpubs.org Along with Palbociclib piperazine N-oxide, it represents a key N-oxide degradation product. asianpubs.org

The synthesis and characterization of this compound have been undertaken to serve as a reference standard for analytical methods. asianpubs.org This allows for the accurate detection and quantification of this impurity in batches of the active pharmaceutical ingredient (API) and the final drug product. asianpubs.org The availability of this reference standard is crucial for researchers in process development and formulation to ensure the quality and stability of Palbociclib. asianpubs.org

Structure

3D Structure

Properties

CAS No. |

2098673-40-4 |

|---|---|

Molecular Formula |

C24H29N7O3 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+ |

InChI Key |

FDCZOGMXUYLOLB-NHFJDJAPSA-N |

Isomeric SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |

Origin of Product |

United States |

Formation and Generation Pathways of Palbociclib Pyridine N Oxide

Cytochrome P450-Mediated N-Oxidation Pathways

The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including drugs. iucr.org These enzymes are known to catalyze various oxidative reactions, including the N-oxidation of nitrogen-containing compounds. iucr.org The bioactivation of many heterocyclic amines to their N-hydroxy metabolites is mediated by CYP enzymes, particularly CYP1A2, which is a major hepatic P450 involved in the N-oxidation of many such compounds. nih.gov While both N-oxidation (bioactivation) and ring-oxidation (detoxication) can occur, the specific regioselectivity is influenced by the substrate's chemical structure and the specific P450 isoform involved. nih.gov For some substrates, N-dealkylation can be a more favorable pathway than N-oxidation. acs.org

Cytochrome P450-Mediated N-Oxidation Pathways

Contribution of Flavin-Containing Monooxygenases and Other Enzymatic Systems

Flavin-containing monooxygenases (FMOs) are another major class of enzymes responsible for the N-oxidation of various compounds. nih.govucl.ac.uk These enzymes, which require FAD, NADPH, and molecular oxygen, can oxygenate a wide range of nucleophilic heteroatoms, including nitrogen. ucl.ac.uk FMOs are particularly noted for their role in the N-oxygenation of therapeutic drugs. ucl.ac.uk Studies on the neurotoxin MPTP, a tetrahydropyridine (B1245486) derivative, have shown that its N-oxygenation is catalyzed almost exclusively by FMO. nih.gov The relative contribution of CYPs versus FMOs in N-oxidation can be species and tissue-dependent. nih.gov Other enzymatic systems, such as aldehyde oxidases, are also involved in the metabolism of N-heterocycles, particularly in the formation of lactams from iminium ion intermediates. nih.gov

Chemical Synthesis Methodologies for Pyridine N Oxides

Targeted Oxidation Reactions for Nitrogen Heterocycles

The most common method for preparing pyridine N-oxides is through the direct oxidation of the corresponding pyridine derivative. arkat-usa.org A variety of oxidizing agents and systems have been developed to achieve this transformation efficiently.

Common Oxidizing Agents for Pyridine N-Oxidation:

| Oxidizing Agent/System | Description |

|---|---|

| Peroxy Acids | Agents like peroxybenzoic acid, m-chloroperoxybenzoic acid (m-CPBA), and peracetic acid are classical and effective reagents for this oxidation. arkat-usa.orgwikipedia.orgorgsyn.org |

| Hydrogen Peroxide (H₂O₂) | Often used in conjunction with a carboxylic acid (like acetic acid) or a metal catalyst. arkat-usa.orgorgsyn.org |

| Urea-Hydrogen Peroxide (UHP) | A stable and inexpensive solid-state oxidant for nitrogen heterocycles. organic-chemistry.org |

| Sodium Percarbonate | An efficient oxygen source for N-oxidation in the presence of rhenium-based catalysts. organic-chemistry.org |

| Metal-Based Catalysts | Systems like methyltrioxorhenium (MTO) with H₂O₂ or titanium silicalite (TS-1) with H₂O₂ in flow reactors offer catalytic and often greener alternatives. arkat-usa.orgorganic-chemistry.org |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Strategies for the Preparation of Palbociclib (B1678290) N-Oxide Analogs

The synthesis of Palbociclib Pyridine N-Oxide has been specifically undertaken to serve as a reference standard for analytical purposes. asianpubs.org The general synthetic strategies for palbociclib itself involve multi-step sequences, often culminating in coupling reactions like the Suzuki or Stille coupling to form key C-C or C-N bonds. longdom.orgresearchgate.net

To prepare the this compound analog, a synthetic route would likely involve either the N-oxidation of palbociclib as the final step or the N-oxidation of a pyridine-containing intermediate prior to its incorporation into the final molecule. Given that palbociclib contains multiple nitrogen atoms, a key challenge would be the selective oxidation of the pyridine nitrogen. This could potentially be controlled by the choice of oxidant and reaction conditions, or through the use of protecting groups on other susceptible nitrogen atoms, such as those in the piperazine (B1678402) ring.

Investigation of Degradation Pathways and Forced Degradation Studies

Photolytic and Thermolytic Degradation Aspects

The susceptibility of Palbociclib to light and heat has been a subject of forced degradation studies. Reports on the impact of photolytic and thermolytic stress on Palbociclib have presented varied findings.

Some studies have indicated that Palbociclib is relatively stable under photolytic and thermal stress conditions, with no significant degradation observed. europa.eudrugbank.com For instance, one investigation reported no notable degradation when the solid drug substance was exposed to simulated sunlight or heat. europa.eu Another study also concluded that no degradation was observed under photolytic and thermal conditions. drugbank.com

Conversely, other research has documented some level of degradation under these conditions. A thermal degradation study conducted at 105°C for three hours was performed, although the specific degradation products were not detailed in the available literature. jpionline.org Another study reported a minor degradation of 5.67% under acidic hydrolysis at 70°C for 24 hours and 13.97% under basic hydrolysis at 70°C for 24 hours, but did not specify the photolytic and thermolytic degradation products. greenpharmacy.info The following table summarizes the findings from a study that investigated the degradation of Palbociclib under various stress conditions.

| Stress Condition | Parameters | % Degradation of Palbociclib | Degradants Observed (Retention Time) |

| Oxidative | 30% H₂O₂ at 70°C for 1 hour | 23.82% | 2.167 min, 4.155 min, 8.119 min |

| Alkaline Hydrolysis | 5N NaOH at 80°C for 60 min | 13.97% | Not Specified |

| Acidic Hydrolysis | 5N HCl at 80°C for 60 min | 5.67% | Not Specified |

Table 1: Summary of Forced Degradation Studies on Palbociclib. greenpharmacy.info

Oxidative Stress-Induced Degradation Profiles

Oxidative stress has been consistently identified as a key factor in the degradation of Palbociclib, leading to the formation of N-oxide derivatives. europa.eugreenpharmacy.infoasianpubs.org

Studies have shown that when Palbociclib is subjected to forced oxidative degradation, Palbociclib Pyridine N-Oxide is formed. asianpubs.org This occurs through the oxidation of the nitrogen atom in the pyridine ring of the Palbociclib molecule. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) has been shown to induce this transformation. europa.eugreenpharmacy.info One study specifically noted that degradation was observed in studies utilizing hydrogen peroxide and 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a free radical initiator. europa.eu

In addition to the pyridine N-oxide, another N-oxide impurity, Palbociclib piperazine N-oxide, has also been identified as a product of forced oxidative degradation studies. asianpubs.org This indicates that the piperazine ring is also susceptible to oxidation under these conditions. The mechanism of N-oxidation generally involves the reaction of the nitrogen lone pair of electrons with an oxidizing agent. nih.gov

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the intrinsic electronic and structural properties of a molecule. For this compound, these methods help in understanding how the introduction of an N-oxide group to the pyridine moiety of Palbociclib alters its fundamental chemical nature.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For the parent compound, Palbociclib, DFT calculations have been employed to determine its optimized structure, which is a prerequisite for further computational analysis like molecular docking. nih.gov

Table 1: Key Molecular Properties of Palbociclib and this compound

| Property | Palbociclib | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₂₉N₇O₂ | C₂₄H₂₉N₇O₃ |

| Molecular Weight | 447.53 g/mol | 463.5 g/mol alentris.org |

| Key Structural Feature | Pyridine Ring | Pyridine N-Oxide Ring |

This table is generated based on available data and chemical principles.

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its chemical reactivity and stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

For Palbociclib, the HOMO-LUMO energy gap has been calculated to help explain its reactivity and interactions with kinase targets. nih.gov The formation of the N-oxide derivative modifies the electronic landscape. The highly electronegative oxygen atom withdraws electron density, which typically lowers the energy of both the HOMO and LUMO. nih.gov This alteration of orbital energies can change the molecule's reactivity profile. For instance, studies on other kinase inhibitors have explored pyridine N-oxide derivatives to modulate selectivity, demonstrating the functional impact of this chemical modification. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Palbociclib (Calculated Values) | This compound (Predicted Effect) |

|---|---|---|

| HOMO Energy | Specific calculated value available in literature nih.gov | Expected to be lower (more negative) |

| LUMO Energy | Specific calculated value available in literature nih.gov | Expected to be lower (more negative) |

| HOMO-LUMO Gap (ΔE) | Specific calculated value available in literature nih.gov | The change is variable, potentially altering reactivity |

This table compares calculated data for Palbociclib with predicted effects for its N-oxide derivative based on established chemical principles.

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

The ESP map of Palbociclib reveals specific charge distributions that facilitate its binding to CDK4/6. nih.gov In this compound, the N⁺-O⁻ group introduces a profound change in the ESP. A strong region of negative electrostatic potential is created around the N-oxide oxygen atom. nih.gov This new, prominent electronegative site can act as a strong hydrogen bond acceptor, potentially forming new or different interactions with amino acid residues in a target protein's binding site compared to the parent compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a protein (receptor) and how stable that interaction is over time.

Molecular docking studies on Palbociclib have successfully modeled its binding within the ATP pocket of CDK4 and CDK6. nih.govdrugbank.com These studies show that Palbociclib forms critical hydrogen bonds with hinge region amino acids of the kinase, a common binding motif for kinase inhibitors. drugbank.com

For this compound, docking simulations would be essential to predict its binding affinity and mode. The altered geometry and electrostatic potential due to the N-oxide group could lead to several outcomes:

Modified Selectivity: The N-oxide modification could change the inhibitor's selectivity profile between different kinases (e.g., CDK4 vs. CDK6). Research on similar inhibitors has shown that introducing an N-oxide can indeed be a strategy to improve kinase selectivity. researchgate.net

Different Binding Pose: The compound might adopt a different orientation within the binding site to accommodate the N-oxide group, leading to a completely different set of interactions.

Table 3: Predicted Ligand-Receptor Interactions

| Compound | Key Interacting Residues (in CDK6) | Potential for New Interactions |

|---|---|---|

| Palbociclib | Hinge region residues (e.g., via hydrogen bonds) nih.govdrugbank.com | N/A |

| This compound | Hinge region residues (potentially maintained) | The N-oxide oxygen could act as a hydrogen bond acceptor with residues in the solvent-exposed region or other parts of the ATP pocket. researchgate.netresearchgate.net |

This table outlines known interactions for Palbociclib and hypothesizes potential new interactions for its N-oxide derivative.

The conformational landscape refers to the full range of three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The specific conformation a drug adopts when it binds to its target is known as its bioactive conformation.

While the core scaffold of this compound retains the same rotatable bonds as Palbociclib, the steric bulk and electronic properties of the N-oxide group can influence the energetically preferred conformations. This could affect the orientation of the pyridine ring relative to the rest of the molecule. Consequently, the predicted binding mode in a docking simulation might differ significantly from that of Palbociclib. Molecular dynamics simulations would be necessary to explore the stability of these predicted binding poses and to understand how the conformational flexibility of this compound influences its interaction with kinase targets over time.

Computational Approaches for Predicting Metabolic Transformations

The prediction of a drug's metabolic fate is a critical step in the development of new therapeutic agents, as metabolites can possess their own pharmacological or toxicological activities. In recent years, computational, or in silico, models have become increasingly vital for forecasting these metabolic transformations early in the drug discovery process, helping to avoid late-stage failures. nih.govoptibrium.com These models often leverage a combination of quantum mechanics (QM) and machine learning to predict the sites on a molecule that are most susceptible to metabolism by various enzyme families. nih.govtandfonline.com

For pyridine-containing drugs like Palbociclib, N-oxidation is a recognized metabolic pathway. asianpubs.org The formation of this compound is an example of such a transformation. Predicting the likelihood and regioselectivity of this and other metabolic reactions can be achieved through sophisticated computational models. These models often begin by identifying the enzyme families most likely to metabolize a given drug candidate. optibrium.com For many drugs, the Cytochrome P450 (CYP450) superfamily of enzymes is a primary driver of phase I metabolism. nih.gov

Quantum mechanical calculations can be employed to understand the electronic properties of a drug molecule and identify sites that are chemically reactive and thus prone to enzymatic attack. nih.govacs.org For instance, the energy barriers for different potential metabolic reactions can be calculated, with lower barriers indicating more likely transformations. acs.org These QM-based predictions can then be refined using machine learning algorithms trained on large datasets of known drug metabolism pathways. nih.govtandfonline.com This hybrid approach has been shown to deliver high sensitivity in identifying experimentally observed metabolites. optibrium.comtandfonline.com

Several software programs and platforms are available to assist in the in silico prediction of drug metabolism. These tools often incorporate knowledge-based systems that contain rules for various chemical transformations, including N-oxidation. acs.orgmdpi.com By inputting the structure of a compound like Palbociclib, these programs can generate a list of potential metabolites, including this compound, based on the functional groups present in the molecule. acs.org

Table 1: Computational Approaches for Metabolic Prediction

| Computational Method | Description | Application to this compound |

| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of molecules to determine the most likely sites of metabolism. nih.govacs.org | Can be used to model the N-oxidation of the pyridine ring in Palbociclib, predicting its feasibility. |

| Machine Learning | Utilizes algorithms trained on known metabolic data to predict the metabolic fate of new compounds. nih.govtandfonline.com | Can enhance the accuracy of QM predictions by learning from a vast database of similar N-oxidation reactions. |

| Hybrid QM/MM Models | Combine the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the surrounding protein environment. acs.org | Provides a more realistic simulation of the interaction between Palbociclib and metabolic enzymes like CYP450. |

| Knowledge-Based Systems | Software that uses a set of rules derived from experimental data to predict metabolic transformations. acs.org | Can quickly identify the potential for N-oxidation based on the presence of the pyridine moiety in Palbociclib. |

Mechanistic Elucidation of N-Oxidation Reactions

The formation of this compound is a specific example of a broader class of chemical reactions known as N-oxidation. Understanding the mechanisms behind these reactions provides insight into how this metabolite is formed and its potential reactivity.

Palladium-Catalyzed C-H Functionalization Mechanisms for Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in organic synthesis, in part because the N-oxide group can direct the functionalization of the pyridine ring. acs.orgnih.gov Palladium-catalyzed C-H functionalization is a powerful tool for creating new carbon-carbon bonds, and pyridine N-oxides are excellent substrates for these reactions. acs.orgnih.govresearchgate.net

The N-oxide functionality plays a crucial role in these reactions by acting as a directing group, facilitating the activation of a C-H bond at the C2 position (ortho to the nitrogen). One proposed mechanism for the direct arylation of pyridine N-oxide involves a cooperative catalysis between two distinct palladium centers. berkeley.edu In this mechanism, a cyclometalated palladium complex is believed to perform the rate-determining C-H bond cleavage on the pyridine N-oxide. berkeley.edu The resulting heteroarylpalladium complex then transfers the heteroaryl group to another palladium center, from which the final carbon-carbon bond formation occurs. berkeley.edu

Another plausible mechanism for palladium-catalyzed C-H arylation of pyridine N-oxides suggests an electrophilic palladation at the C2 position to form a key intermediate. rsc.org This intermediate then undergoes transmetalation with an arylating agent, followed by reductive elimination to yield the 2-arylpyridine N-oxide and regenerate the active palladium(II) catalyst. rsc.org These catalytic cycles demonstrate the utility of the pyridine N-oxide in facilitating selective C-H functionalization, a principle that can be applied to complex molecules like Palbociclib.

Single-Electron Transfer Chemistry and Pyridine N-Oxy Radical Intermediates

Beyond two-electron processes, pyridine N-oxides can also participate in single-electron transfer (SET) chemistry, leading to the formation of highly reactive pyridine N-oxy radical intermediates. nih.govacs.orgnih.gov This area of chemistry has seen significant advancements with the advent of photoredox catalysis. nih.govacs.orgnih.govdigitellinc.comacs.org

The generation of a pyridine N-oxy radical can be achieved through the single-electron oxidation of a pyridine N-oxide. nih.govacs.org This can be accomplished using photocatalysts that, upon excitation with visible light, become strong oxidants capable of abstracting an electron from the N-oxide. nih.govdigitellinc.com The resulting N-oxy radical is an electrophilic species that can participate in a variety of synthetic transformations, including hydrogen atom transfer (HAT) reactions to functionalize C(sp³)–H bonds. nih.gov

The reactivity of these N-oxy radicals is a subject of ongoing research. rsc.org Their short lifetimes and tendency to dimerize have historically limited their application. rsc.org However, modern synthetic methods are increasingly harnessing their unique reactivity. nih.govdigitellinc.com For instance, pyridine N-oxy radicals can be involved in cascade reactions and have been shown to be effective HAT catalysts for site-selective C-H functionalization. nih.govdigitellinc.com The formation of an electron-donor-acceptor (EDA) complex between a substrate and a pyridine N-oxide can even preclude the need for a photocatalyst in some reactions. researchgate.net The potential for this compound to participate in such radical chemistry is an area for further investigation.

Structure-Activity Relationship (SAR) Implications of N-Oxidation on Palbociclib Analogs

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.govnih.gov The therapeutic effect of Palbociclib stems from its ability to block the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase. frontiersin.org Any modification to the structure of Palbociclib, including the formation of the pyridine N-oxide metabolite, has the potential to alter its biological activity.

The structure-activity relationship (SAR) explores how chemical structure relates to biological activity. For Palbociclib and its analogs, the interaction with the CDK4/6 active site is crucial. While specific SAR studies on this compound are not extensively reported in the reviewed literature, general principles of drug design and metabolism suggest that the introduction of the N-oxide group could have several effects.

The addition of an oxygen atom increases the polarity of the molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, the N-oxide group can alter the electronic properties of the pyridine ring, which may affect its binding affinity to the CDK4/6 enzymes. It is also possible that the N-oxide metabolite has a different off-target profile compared to the parent drug.

Studies on other pyridine-containing compounds have shown that modifications to the pyridine ring can significantly impact their biological activity. nih.govresearchgate.net For CDK4/6 inhibitors, maintaining the key interactions with the enzyme's active site is paramount for retaining potency. nih.gov The introduction of the N-oxide on the pyridine ring of Palbociclib could potentially disrupt these interactions, leading to a decrease in its inhibitory activity against CDK4/6. However, it is also conceivable that the N-oxide could form new, favorable interactions, or that the metabolite is simply an inactive product destined for excretion. The precise impact of N-oxidation on the SAR of Palbociclib would require dedicated biological evaluation of the purified metabolite.

Table 2: Potential SAR Implications of N-Oxidation

| Structural Change | Potential Effect on Activity | Rationale |

| Increased Polarity | Altered ADME properties | The N-oxide group increases hydrophilicity, which can affect cell permeability and clearance rates. |

| Altered Electronic Profile | Modified binding to CDK4/6 | The electron-withdrawing nature of the N-oxide could change the key hydrogen bonding interactions within the kinase active site. |

| Steric Hindrance | Potential for reduced binding affinity | The additional oxygen atom could create steric clashes with amino acid residues in the CDK4/6 binding pocket. |

| New Hydrogen Bonding | Possibility of maintained or altered activity | The N-oxide oxygen could potentially form new hydrogen bonds with the protein, compensating for any loss of other interactions. |

Research Applications and Future Directions

Significance in Drug Metabolism Research and Metabolite Identification

The investigation of Palbociclib (B1678290) Pyridine (B92270) N-Oxide is crucial for understanding the metabolic fate of Palbociclib in the body. The metabolism of Palbociclib primarily occurs in the liver and involves oxidation and sulfonation, with N-oxidation being a notable pathway. nih.govresearchgate.net

Metabolite Identification and Profiling:

Studies have identified Palbociclib Pyridine N-Oxide as one of the metabolites formed during the oxidative degradation of Palbociclib. asianpubs.org

Comprehensive metabolic studies in rats have detected a total of 14 metabolites of Palbociclib in vivo, formed through pathways including hydroxylation, oxidation, and N-dealkylation. nih.gov

While the glucuronide conjugate is the major circulating metabolite, the sulfamic acid conjugate is the primary metabolite found in feces.

In vitro studies using human liver microsomes and S9 fractions have confirmed the role of cytochrome P450 enzymes, particularly CYP3A, and sulfotransferase SULT2A1 in the metabolism of Palbociclib.

The identification and characterization of metabolites like this compound are essential during drug discovery and development, as metabolites can possess their own pharmacological or toxicological activities. nih.gov

Role in Pharmaceutical Quality Control and the Establishment of Reference Standards

The presence of impurities in a final drug product can impact its quality, safety, and efficacy. clearsynth.com this compound, as a known impurity, is a key focus in the quality control of Palbociclib. clearsynth.com

Reference Standards:

this compound is used as a reference standard for analytical method development, validation, and quality control applications during the production of Palbociclib. synzeal.com

These reference standards are crucial for accurately identifying and quantifying the impurity in the active pharmaceutical ingredient (API) and finished drug product. synzeal.com

Suppliers of pharmaceutical reference standards provide well-characterized this compound with a certificate of analysis, ensuring its suitability for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com

The control of impurities like this compound to acceptable levels, as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), is a mandatory aspect of pharmaceutical manufacturing.

Advanced Approaches for Impurity Control and Process Chemistry Optimization

The formation of this compound and other impurities during the synthesis of Palbociclib necessitates robust process chemistry and control strategies. clearsynth.comacs.org

Impurity Formation and Control:

Forced degradation studies have shown that this compound, along with Palbociclib Piperazine (B1678402) N-Oxide, can form under oxidative stress conditions. asianpubs.org

The manufacturing process of Palbociclib involves multiple steps where impurities can be introduced or formed. acs.orglongdom.org For instance, the coupling reaction between the aminopyridine and chloropyrimidine fragments is a critical step where regioselectivity needs to be controlled to minimize byproducts. acs.orgacs.org

Development of the commercial manufacturing process has focused on optimizing reaction conditions, such as the use of specific Grignard bases, to improve yield and reduce impurity formation. acs.org

Table of Palbociclib Impurities and their Significance: An interactive data table will be provided here in a web-based format, allowing users to sort and filter information on various Palbociclib impurities.

| Impurity Name | CAS Number | Molecular Formula | Significance |

| This compound | 2098673-40-4 | C24H29N7O3 | Metabolite, degradation product, reference standard. asianpubs.orgsynthinkchemicals.com |

| Palbociclib Piperazine N-Oxide | 2174002-29-8 | C24H29N7O3 | Degradation product. asianpubs.orgsynzeal.com |

| Palbociclib Desacetyl Impurity | 571190-22-2 | C22H27N7O | Process impurity. synzeal.com |

This table will be dynamically generated to include other known impurities and their relevant data, providing a comprehensive resource for researchers and quality control analysts.

Novel Synthetic Pathways and Analytical Strategies for N-Oxide Compounds

The study of this compound contributes to the broader field of N-oxide chemistry, driving the development of new synthetic and analytical methods.

Synthesis and Analysis of N-Oxides:

The synthesis of N-oxides is typically achieved through the oxidation of the corresponding nitrogen-containing heterocycle. acs.org Common oxidizing agents include hydrogen peroxide and peroxyacids. acs.org

The synthesis of Palbociclib itself has evolved from initial discovery routes to more efficient commercial processes, tackling challenges like low yields and the use of toxic reagents. acs.orglongdom.org

Analytical techniques for N-oxides often involve chromatography coupled with mass spectrometry (MS). chromatographyonline.com

Deuterium-exchange chromatography-MS can be a powerful tool to differentiate between isobaric compounds like hydroxides and N-oxides, which have the same mass. chromatographyonline.com

Advanced analytical methods, such as ultra-high-performance liquid chromatography (UHPLC), are developed and validated for the quantification of process-related impurities in Palbociclib, including potential N-oxide impurities. researchgate.net

Future research in this area may focus on developing more selective and efficient synthetic methods for N-oxides and creating more sensitive and rapid analytical techniques for their detection and quantification in complex matrices. altasciences.comnih.gov

Q & A

Q. How is Palbociclib Pyridine N-Oxide structurally distinguished from its parent compound, Palbociclib?

this compound is characterized by the oxidation of the pyridine nitrogen in the parent molecule to form an N-oxide moiety. This modification alters the electronic and steric properties of the compound, which can influence binding affinity to cyclin-dependent kinases (CDKs). Structural confirmation requires techniques like nuclear magnetic resonance (NMR) to identify the N-oxide group and high-resolution mass spectrometry (HRMS) to verify the molecular formula .

Q. What synthetic routes are employed to introduce the N-oxide group into Palbociclib derivatives?

The N-oxide functionality is typically introduced via oxidation of the pyridine ring using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Reaction optimization focuses on minimizing over-oxidation and preserving the integrity of other functional groups (e.g., the piperazine moiety). Post-synthesis purification via preparative HPLC is critical to isolate the N-oxide derivative .

Q. What factors influence the stability of this compound in experimental settings?

Stability is contingent on pH, temperature, and solvent polarity. The N-oxide bond is susceptible to reduction by trivalent phosphorus compounds (e.g., triphenylphosphine), which can revert it to the parent pyridine. Storage under inert atmospheres and avoidance of reducing agents are recommended. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) with LC-MS monitoring are essential to assess shelf-life .

Advanced Research Questions

Q. How does the N-oxide group modulate the pharmacokinetic properties of Palbociclib derivatives?

The N-oxide increases polarity, potentially improving aqueous solubility but reducing membrane permeability. Computational studies (e.g., density functional theory, DFT) predict changes in logP values, which correlate with bioavailability. In vitro assays, such as Caco-2 cell permeability studies, should be paired with in vivo pharmacokinetic profiling in rodent models to validate these predictions .

Q. What mechanistic insights explain the retention or loss of the N-oxide group in reaction pathways?

Reactions involving Palbociclib N-Oxide may retain or eliminate the N-oxide depending on intermediate tautomer stability. For example, coupling reactions with nitrones or azides can preserve the N-oxide if tautomeric intermediates (e.g., 86a/b in Scheme 25, ) are stabilized by resonance. Kinetic studies using stopped-flow spectroscopy and DFT calculations help elucidate these pathways .

Q. How can researchers resolve contradictions in experimental vs. computational data on N-O bond dissociation energies (BDEs)?

Discrepancies arise from differences in experimental conditions (e.g., solvent effects) and computational approximations. For instance, CBS-QB3 and G2 methods yield BDEs of ~64.7 kcal/mol for pyridine N-oxide, aligning with experimental values, while deviations in amine N-oxide systems highlight the need for multi-method validation. Hybrid approaches combining experimental calorimetry and computational benchmarking are advised .

Q. What analytical challenges arise in quantifying Palbociclib N-Oxide impurities during API synthesis?

Impurity profiling requires resolving structurally similar degradants (e.g., Des Acetyl N-Oxide) using ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection. Method development must account for column selectivity (e.g., HILIC vs. reversed-phase) and ionization efficiency in mass spectrometry. Validation per ICH Q3A/B guidelines ensures sensitivity to detect impurities at 0.1% levels .

Methodological Considerations

- Experimental Design : Use PICO frameworks to structure hypotheses (e.g., comparing N-oxide vs. parent compound efficacy in CDK inhibition assays) .

- Data Contradictions : Apply FINER criteria to evaluate whether conflicting results arise from methodological variability (e.g., oxidation conditions) or intrinsic compound instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.